N-[4-(2-nitroanilino)phenyl]propanamide
Description
N-[4-(2-Nitroanilino)phenyl]propanamide is a nitro-substituted aromatic propanamide derivative characterized by a propionamide group attached to a phenyl ring bearing a 2-nitroanilino substituent. For instance, such compounds are typically synthesized via condensation of acyl chlorides (e.g., 2,3-diphenylpropanoyl chloride) with nitro-substituted anilines. Key spectral features of similar compounds include IR absorption bands for amide C=O (~1662 cm⁻¹) and nitro groups (~1341–1506 cm⁻¹), alongside ¹H-NMR signals for aromatic protons (δ 7.15–8.07 ppm) and aliphatic chains (δ 3.02–3.90 ppm) .
Properties
IUPAC Name |
N-[4-(2-nitroanilino)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-2-15(19)17-12-9-7-11(8-10-12)16-13-5-3-4-6-14(13)18(20)21/h3-10,16H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMQLXHGVFAYAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-nitroanilino)phenyl]propanamide typically involves the reaction of 2-nitroaniline with 4-bromoacetophenone under basic conditions to form an intermediate. This intermediate is then subjected to a coupling reaction with propanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Reduction: The nitro group in this compound can undergo reduction to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Reduction: 4-(2-aminoanilino)phenylpropanamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 4-(2-nitroanilino)benzoic acid and propanamide.
Scientific Research Applications
N-[4-(2-nitroanilino)phenyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or anticancer properties.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of N-[4-(2-nitroanilino)phenyl]propanamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects or cytotoxicity.
Comparison with Similar Compounds
Table 1: Key Properties of Nitro-Substituted Propanamides
Sulfonamide-Containing Propanamides
Sulfonamide groups enhance solubility and enzyme-targeting capabilities:
- N-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)propanamide (Compound 8, ) has a m.p. of 152–154°C and antiurease activity, with a sulfamoyl group enabling hydrogen bonding to urease active sites.
- N-(4-{[4-(Acetylamino)phenyl]sulfonyl}phenyl)propanamide () features a sulfonyl bridge (C17H18N2O4S) and a PSA of 156.46 Ų, indicating high polarity suitable for pharmaceutical intermediates .
Table 2: Sulfonamide Propanamide Derivatives
Propanamides with Heterocyclic Substituents
Heterocycles modulate pharmacokinetics:
- 3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (Compound 1, ) is a non-basic dopamine D2 antagonist with a 38% yield, leveraging a trifluoromethyl group for enhanced blood-brain barrier penetration .
- N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (–10) has a morpholine ring (C16H24N2O2) and is used in opioid receptor modulation, with a safety profile emphasizing avoidance of food contact .
Table 3: Heterocyclic Propanamide Derivatives
| Compound Name | Molecular Formula | Yield (%) | Application/Target |
|---|---|---|---|
| Compound 1 () | C18H15F3N2O2 | 38 | Dopamine D2 antagonism |
| N-[4-(Methoxymethyl)...]propanamide | C16H24N2O2 | N/A | Opioid receptor modulation |
Structural-Activity Relationships (SAR)
Key SAR Trends :
Polar Groups (e.g., sulfonamides, nitro): Increase solubility and target affinity.
Hydrophobic Substituents (e.g., trifluoromethyl, aryl): Enhance membrane permeability.
Ring Systems (e.g., piperidinyl, benzoxazine): Modulate receptor specificity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
